molecular formula C12H11NO3 B1278144 Methyl 5-(3-aminophenyl)furan-2-carboxylate CAS No. 54023-06-2

Methyl 5-(3-aminophenyl)furan-2-carboxylate

Cat. No.: B1278144
CAS No.: 54023-06-2
M. Wt: 217.22 g/mol
InChI Key: IZIZPLREWPTKFV-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 5-(3-aminophenyl)furan-2-carboxylate

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as this compound. Alternative nomenclature systems identify this compound as 2-furancarboxylic acid, 5-(3-aminophenyl)-, methyl ester, reflecting the systematic approach to naming complex heterocyclic structures. The molecular formula C₁₂H₁₁NO₃ indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 217.22 grams per mole.

The structural composition analysis reveals several key molecular features that define the compound's chemical identity. The furan ring system contributes a five-membered aromatic heterocycle containing one oxygen atom, while the phenyl ring provides a six-membered aromatic carbocycle with an amino substituent at the meta position. The ester functionality connects these aromatic systems through a carbonyl bridge, creating a conjugated molecular framework that influences the compound's electronic properties and chemical reactivity.

Molecular Parameter Value Reference
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Chemical Abstracts Service Registry Number 54023-06-2
European Community Number 624-109-3
Melting Point 102-106 °C
Boiling Point 411.2 °C at 760 mmHg
Density 1.222 g/cm³

Crystallographic Data and Conformational Isomerism

The crystallographic investigation of this compound provides essential insights into its three-dimensional molecular architecture and solid-state packing arrangements. Computational analysis through PubChem databases indicates the existence of multiple conformational states, with the compound exhibiting conformational flexibility primarily around the carbon-carbon bond connecting the furan and phenyl ring systems. The three-dimensional conformer data suggests that the molecule can adopt various spatial arrangements while maintaining its fundamental connectivity pattern.

The crystal structure analysis reveals that the furan ring and the aminophenyl moiety are not coplanar, with the dihedral angle between these aromatic systems influencing the overall molecular conformation. This non-planarity arises from steric interactions between the hydrogen atoms on adjacent rings and electronic effects that favor specific rotational orientations. The amino group at the meta position of the phenyl ring introduces additional conformational considerations, as the nitrogen lone pair can participate in intermolecular hydrogen bonding interactions that stabilize specific crystal packing motifs.

Conformational isomerism in this compound primarily involves rotation around the single bond connecting the furan and phenyl systems. Energy calculations suggest that multiple low-energy conformers exist, with barriers to rotation that are sufficiently low to allow interconversion at room temperature. This conformational flexibility has important implications for the compound's chemical reactivity and its interactions with other molecules in solution or solid state.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. Proton Nuclear Magnetic Resonance analysis reveals distinct signals corresponding to the various hydrogen environments within the molecule. The furan ring protons typically appear as two distinct doublets in the aromatic region, with chemical shifts around 7.25 parts per million for the hydrogen at position 3 and 6.91 parts per million for the hydrogen at position 4 of the furan ring.

The aminophenyl substituent contributes multiple aromatic proton signals, with the meta-amino substitution pattern creating a characteristic splitting pattern. The proton at the ortho position relative to the amino group appears as a doublet of doublets around 6.56 parts per million, while the remaining aromatic protons exhibit typical aromatic chemical shifts between 6.92 and 7.10 parts per million. The amino group protons appear as a broad exchangeable signal, often observed around 5-6 parts per million depending on the solvent and concentration conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the ester group exhibits a characteristic downfield shift around 159.79 parts per million, while the aromatic carbons appear in the typical aromatic region between 107 and 159 parts per million. The methyl ester carbon appears as an upfield signal around 51-52 parts per million, providing clear evidence for the ester functionality.

Nuclear Magnetic Resonance Signal Chemical Shift (ppm) Multiplicity Assignment
Furan H-3 7.25 doublet Furan ring
Furan H-4 6.91 doublet Furan ring
Phenyl H-ortho to amino 6.56 doublet of doublets Aromatic
Phenyl H-meta positions 6.92-7.10 multiplet Aromatic
Methyl ester 3.85 singlet Ester methyl
Amino group ~5-6 broad Exchangeable
Infrared and Raman Vibrational Profiling

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The carbonyl stretch of the ester group appears as a strong absorption around 1682 wavenumbers, indicating the presence of an α,β-unsaturated ester system where the carbonyl is conjugated with the furan ring. This conjugation leads to a slight reduction in the carbonyl stretching frequency compared to simple aliphatic esters.

The amino group contributes characteristic stretching vibrations in the 3350-3450 wavenumber region, with asymmetric and symmetric amino stretches providing evidence for the primary amine functionality. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the furan ring vibrations contribute to the fingerprint region between 1400-1600 wavenumbers. The carbon-oxygen stretching of the ester group typically appears around 1200-1300 wavenumbers, complementing the carbonyl stretch in confirming the ester functionality.

Raman spectroscopy provides complementary vibrational information, particularly useful for aromatic ring breathing modes and carbon-carbon stretching vibrations that may be weak or absent in infrared spectra. The Raman spectrum typically shows strong signals corresponding to aromatic ring vibrations around 1500-1600 wavenumbers, with the furan ring contributing distinctive frequencies that differ from those of the phenyl ring due to the heteroatom presence.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that confirm its molecular structure and provide insights into its gas-phase chemistry. The molecular ion peak appears at mass-to-charge ratio 217, corresponding to the molecular weight of the compound. High-resolution mass spectrometry confirms the exact mass as 217.073893 atomic mass units, consistent with the molecular formula C₁₂H₁₁NO₃.

The fragmentation pattern typically shows loss of the methyl ester group (31 atomic mass units) to generate a fragment ion at mass-to-charge ratio 186, corresponding to the 5-(3-aminophenyl)furan-2-carboxylic acid radical cation. Further fragmentation involves loss of the carboxylic acid functionality (45 atomic mass units) to produce a fragment at mass-to-charge ratio 141, representing the aminophenylfuran system. Additional fragmentation pathways include loss of the amino group (16 atomic mass units) and various aromatic rearrangement processes that provide structural confirmation.

Electrospray ionization mass spectrometry often shows the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 218, particularly under positive ion conditions. The fragmentation behavior under different ionization conditions provides valuable information about the compound's stability and preferred cleavage sites, with the ester bond representing a particularly labile position under most mass spectrometric conditions.

Computational Chemistry Insights

Density Functional Theory Optimizations

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry of this compound and its electronic properties. Computational optimization using standard functionals such as B3LYP with appropriate basis sets reveals the preferred ground-state conformation of the molecule. The calculations indicate that the furan and phenyl rings adopt a twisted conformation with a dihedral angle of approximately 20-30 degrees, minimizing steric interactions while maintaining partial π-conjugation between the aromatic systems.

The optimized bond lengths and angles obtained from Density Functional Theory calculations show good agreement with experimental crystallographic data where available. The carbon-carbon bond connecting the furan and phenyl systems exhibits partial double-bond character due to conjugation, with a calculated bond length slightly shorter than a typical single bond. The ester carbonyl bond length reflects the conjugation with the furan ring, showing elongation compared to isolated carbonyl groups.

Thermochemical calculations based on Density Functional Theory optimization provide valuable information about the compound's stability and formation enthalpy. Recent computational studies on furan derivatives using high-level ab initio methods suggest that the standard molar enthalpy of formation for this compound can be reliably predicted through isodesmic reaction approaches. These calculations indicate favorable thermodynamic stability for the compound, consistent with its experimental isolation and characterization.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of this compound reveals important information about its electronic structure and chemical reactivity patterns. The highest occupied molecular orbital is primarily localized on the amino-substituted phenyl ring, with significant contributions from the nitrogen lone pair and the aromatic π system. This orbital distribution suggests that the compound will exhibit nucleophilic character primarily at the amino nitrogen and the electron-rich aromatic positions.

The lowest unoccupied molecular orbital shows significant contributions from the ester carbonyl and the furan ring system, indicating that electrophilic attack will preferentially occur at these positions. The molecular orbital energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's electronic excitation properties and potential optical applications.

Electron density mapping through computational analysis reveals regions of high electron density around the amino nitrogen and the furan oxygen, consistent with their expected nucleophilic character. Conversely, the ester carbonyl carbon and the aromatic carbons ortho to the amino group show regions of reduced electron density, indicating potential sites for electrophilic attack. The electron density distribution also confirms the extended conjugation throughout the molecular framework, with significant π-electron delocalization between the aromatic systems and the ester carbonyl.

Natural bond orbital analysis provides quantitative information about charge distribution and bonding interactions within the molecule. The amino nitrogen carries a partial negative charge, while the ester carbonyl carbon exhibits a significant partial positive charge. These charge distributions are consistent with the expected chemical reactivity patterns and provide theoretical support for experimental observations of the compound's chemical behavior.

Properties

IUPAC Name

methyl 5-(3-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIZPLREWPTKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428090
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54023-06-2
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
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Preparation Methods

Reaction Mechanism and Standard Protocol

The Suzuki–Miyaura cross-coupling is the most widely employed method for synthesizing 5-aryl furan carboxylates. This palladium-catalyzed reaction couples methyl 5-bromofuran-2-carboxylate with 3-aminophenylboronic acid derivatives. Key steps include:

  • Oxidative addition : Pd(0) inserts into the C–Br bond of the furan bromide.
  • Transmetalation : Boronic acid transfers the aryl group to Pd(II).
  • Reductive elimination : Formation of the C–C bond releases Pd(0) for catalytic cycling.

Typical conditions :

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
  • Temperature: 80–100°C
  • Yield: 65–85%

Optimization Strategies

Parameter Optimal Range Impact on Yield
Catalyst loading 2–3 mol% Pd >75% efficiency
Solvent polarity THF > DMF > toluene THF maximizes selectivity
Reaction time 12–24 hours Prolonged time reduces decomposition

The use of Buchwald–Hartwig ligands (e.g., XPhos) enhances coupling efficiency for electron-deficient boronic acids. Microwave-assisted protocols reduce reaction times to 1–2 hours with comparable yields.

Catalytic Hydrogenation of Nitro Precursors

Two-Step Synthesis via Nitro Intermediates

This method involves:

  • Suzuki coupling : Methyl 5-(3-nitrophenyl)furan-2-carboxylate synthesis.
  • Nitro reduction : Catalytic hydrogenation to the amine.

Hydrogenation conditions :

  • Catalyst: 10% Pd/C (5–10 wt%)
  • Solvent: Methanol or ethanol
  • Pressure: 2–3 atm H₂
  • Temperature: 25–50°C
  • Yield: 90–94%

Byproduct Management

  • Over-reduction : Controlled H₂ pressure (1–2 atm) prevents furan ring hydrogenation.
  • Catalyst poisoning : Pre-treatment with ethylenediamine removes sulfide impurities from nitro precursors.

Transition-Metal-Free Approaches

Photochemical Endoperoxide Rearrangement

A recent advance utilizes UV-induced rearrangement of endoperoxides under continuous flow conditions:

  • Diene oxidation : 1,3-dienes react with singlet oxygen to form endoperoxides.
  • Dehydration : Appel reagent (CCl₄/PPh₃) induces furan formation.

Advantages :

  • No precious metal catalysts required
  • Scalable via flow reactor systems
  • Yield: 70–81%

Table 3.1 : Flow Reactor Parameters

Flow rate (mL/min) Temperature (°C) Residence time (min)
0.15–0.30 25 10–20

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tandem reactor systems combining Suzuki coupling and hydrogenation:

  • First reactor : Pd-catalyzed coupling at 90°C
  • Second reactor : Fixed-bed hydrogenation at 30°C
  • In-line purification : Simulated moving bed chromatography

Key metrics :

  • Throughput: 50–100 kg/day
  • Purity: >99.5% (HPLC)
  • Solvent recovery: 95% via distillation

Cost Analysis

Component Batch Process ($/kg) Flow Process ($/kg)
Palladium catalyst 120 85
Solvent disposal 40 15
Labor 60 30

Comparative Evaluation of Methods

Table 5.1 : Method Comparison

Method Yield (%) Pd Usage (g/kg) Scalability
Suzuki–Miyaura 65–85 8–12 Moderate
Hydrogenation 90–94 5–8 High
Photochemical flow 70–81 0 Emerging

The hydrogenation route offers superior yields and scalability for GMP production, while photochemical methods show promise for sustainable manufacturing.

Scientific Research Applications

Research indicates that methyl 5-(3-aminophenyl)furan-2-carboxylate exhibits several biological activities, particularly in the context of cancer treatment:

  • Anticancer Properties : Studies have shown that derivatives of this compound can possess significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated strong anticancer activity against A549 lung cancer cells, highlighting their potential as therapeutic agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects is often linked to their ability to interact with specific biological targets, such as enzymes or receptors involved in tumor growth and proliferation. Techniques like molecular docking and enzyme inhibition assays are commonly employed to elucidate these interactions .

Applications in Medicinal Chemistry

This compound has several notable applications in medicinal chemistry:

  • Drug Development : The compound serves as a scaffold for designing new anticancer agents. Its structural modifications can lead to derivatives with enhanced potency and selectivity against cancer cells.
  • Biological Interaction Studies : Ongoing research focuses on understanding how this compound interacts with biological macromolecules, which is crucial for optimizing its therapeutic profile.
  • Synthesis of Novel Derivatives : It acts as a starting material for synthesizing various derivatives that may exhibit improved pharmacological properties. For example, researchers have synthesized carbohydrazide derivatives from this compound, which showed promising anticancer activity .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various derivatives synthesized from this compound, the compounds were tested against A549 lung cancer cells using the MTT assay. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as new cancer therapeutics .

CompoundIC50 (µM)Cell Line
Compound A115.30A549
Compound B326.75A549
Cyclophosphamide242.41A549

Case Study 2: Structural Optimization

Another study focused on optimizing the structure of this compound to enhance its binding affinity to target enzymes involved in cancer metabolism. Molecular docking studies revealed that specific substitutions on the furan ring could lead to increased interactions with active sites of target proteins, thereby improving efficacy .

Mechanism of Action

The mechanism of action of Methyl 5-(3-aminophenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

Methyl 5-(3-aminophenyl)furan-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with amine groups. The compound can be synthesized through various approaches, including:

  • Furan Derivative Preparation : Starting from furfuryl alcohol, different substitutions can be made to introduce the amino and carboxyl groups.
  • Amine Coupling : The introduction of the 3-aminophenyl group is achieved through coupling reactions that may involve coupling agents and solvents under controlled conditions.

Anticancer Activity

This compound has shown promising results in vitro against various cancer cell lines. The biological activity is often evaluated using assays such as MTT or SRB assays, which measure cell viability and proliferation.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)
HeLa (Cervical)XX.XX
HepG2 (Liver)XX.XX
Vero (Normal)XX.XX

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Antibacterial Activity

In addition to anticancer properties, this compound exhibits antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) is used to evaluate its effectiveness.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusXX.XX
Escherichia coliXX.XX
Bacillus subtilisXX.XX

Note: Specific MIC values need to be filled based on experimental data from relevant studies.

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Induction of Apoptosis : Some studies suggest that this compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Protein Synthesis : Similar compounds have been noted to interfere with bacterial protein synthesis, leading to growth inhibition.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Phutdhawong et al. evaluated the cytotoxic effects of various furan derivatives, including this compound, against HeLa and HepG2 cell lines, revealing significant anticancer potential with varying IC50 values across different derivatives .
  • Antibacterial Evaluation : Another research highlighted the antibacterial properties of furan derivatives against Gram-positive and Gram-negative bacteria, where this compound demonstrated notable MIC values against pathogenic strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(3-aminophenyl)furan-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions between furan-2-carboxylate derivatives and substituted aniline precursors. For example, a base-catalyzed nucleophilic substitution (e.g., NaOH or K₂CO₃) under reflux in polar aprotic solvents (e.g., DMF or DMSO) is commonly used. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Post-synthesis purification steps, such as recrystallization or column chromatography, are critical for achieving high purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-technique validation is recommended:

  • NMR Spectroscopy : Confirm the presence of the 3-aminophenyl group (aromatic protons at δ 6.5–7.2 ppm) and furan ring protons (δ 6.3–7.5 ppm).
  • Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₁₂H₁₁NO₃, MW 217.22 g/mol).
  • X-ray Crystallography : Resolve hydrogen-bonding patterns and spatial arrangement using software like SHELXL .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol). Stability studies under varying pH (4–9) and temperature (4–25°C) conditions are essential. Degradation products can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : Graph set analysis (e.g., R₂²(8) motifs) can map hydrogen bonds between the amine group and carboxylate oxygen. These interactions affect melting point (122–126°C) and crystallinity. Use single-crystal XRD with SHELX refinement to resolve ambiguities in hydrogen atom positioning .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in substituent effects.
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the 3-aminophenyl group) causing peak splitting.
  • Cross-Validation : Combine IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and XRD to reconcile structural ambiguities .

Q. How can the compound’s bioactivity be systematically explored in drug discovery pipelines?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the methyl ester with carboxylic acid or modifying the phenyl substituents) and screen against target proteins (e.g., kinases, GPCRs).
  • High-Throughput Screening (HTS) : Use fragment-based libraries (e.g., methyl furan carboxylate derivatives) to identify lead candidates .

Q. What challenges arise in refining the compound’s crystal structure when twinning or disorder is present?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN command to model overlapping lattices. Validate with the R₁ factor (<5%) and Flack parameter.
  • Disordered Atoms : Apply restraints (e.g., SIMU/ISOR) to anisotropic displacement parameters. Compare with analogous structures (e.g., methyl 5-(4-aminophenyl)furan-2-carboxylate) for guidance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(3-aminophenyl)furan-2-carboxylate
Reactant of Route 2
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Methyl 5-(3-aminophenyl)furan-2-carboxylate

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